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molecular formula C11H14O B124536 1-(4-Propylphenyl)ethan-1-one CAS No. 2932-65-2

1-(4-Propylphenyl)ethan-1-one

Cat. No. B124536
M. Wt: 162.23 g/mol
InChI Key: ZNBVIYMIVFKTIW-UHFFFAOYSA-N
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Patent
US04261651

Procedure details

A solution of sodium hypobromite prepared by dissolving bromine (1.0 mole) in a solution of sodium hydroxide (3.5 mole) in water (700 ml) at 0° C. was added to a well stirred solution of 4-n-propylacetophenone (0.2 mole), prepared in step A1, in dioxan (500 ml). Throughout the addition and for 0.25 hours afterwards the temperature was maintained at 35°-45° C. The excess of sodium hypobromite wad destroyed by adding a solution of sodium metabisulphite. Water (3.5 L) was added and bromoform distilled from the reation mixture. On cooling, the solution was acidified with concentrated hydrochloric acid and the precipitated product filtered off and washed with water. The product was crystallised from ethanol/water to yield white crystals mpt 141.2° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
3.5 mol
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[O-:2].[Na+].BrBr.[OH-].[Na+].[CH3:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](C)=[O:18])=[CH:13][CH:12]=1>O.O1CCOCC1>[CH2:10]([C:11]1[CH:12]=[CH:13][C:14]([C:17]([OH:18])=[O:2])=[CH:15][CH:16]=1)[CH2:9][CH3:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[O-].[Na+]
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
BrBr
Name
Quantity
3.5 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
CCCC1=CC=C(C=C1)C(=O)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a well
ADDITION
Type
ADDITION
Details
Throughout the addition
TEMPERATURE
Type
TEMPERATURE
Details
for 0.25 hours afterwards the temperature was maintained at 35°-45° C
Duration
0.25 h
CUSTOM
Type
CUSTOM
Details
The excess of sodium hypobromite wad destroyed
ADDITION
Type
ADDITION
Details
by adding a solution of sodium metabisulphite
ADDITION
Type
ADDITION
Details
Water (3.5 L) was added
DISTILLATION
Type
DISTILLATION
Details
bromoform distilled from the reation mixture
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
FILTRATION
Type
FILTRATION
Details
the precipitated product filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was crystallised from ethanol/water

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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